molecular formula C18H22FN5O3 B7532477 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea

Numéro de catalogue: B7532477
Poids moléculaire: 375.4 g/mol
Clé InChI: VJXKBGYTQDPWPW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea, also known as FIIN-3, is a small molecule inhibitor that has shown promising results in scientific research applications.

Mécanisme D'action

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea binds to the ATP-binding site of FGFRs and inhibits their kinase activity. This leads to the inhibition of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. The inhibition of these pathways ultimately results in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast, lung, and gastric cancer cells. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to promote bone formation in animal models of bone disorders, such as osteoporosis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea in lab experiments is its high potency and specificity for FGFRs. This allows for the selective inhibition of FGFR signaling pathways without affecting other cellular processes. However, one limitation is that this compound may not be suitable for in vivo studies due to its poor solubility and bioavailability.

Orientations Futures

There are several future directions for the research on 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea. One direction is to further investigate its potential as a therapeutic agent for cancer and skeletal disorders. Another direction is to develop more potent and selective FGFR inhibitors based on the structure of this compound. Furthermore, the development of more soluble and bioavailable forms of this compound may enable its use in in vivo studies.

Méthodes De Synthèse

The synthesis of 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea involves the condensation of 3-fluoro-4-iodoaniline with N-(3-morpholinopropyl) isocyanate, followed by the reaction with 3-morpholin-4-yl-3-oxopropylamine. The final compound is obtained after purification using column chromatography.

Applications De Recherche Scientifique

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea has been found to be a potent inhibitor of fibroblast growth factor receptor (FGFR) kinases. FGFRs are involved in many cellular processes, such as cell proliferation, differentiation, and survival. Dysregulation of FGFRs has been implicated in various diseases, including cancer and skeletal disorders. Therefore, this compound has been studied as a potential therapeutic agent for these diseases.

Propriétés

IUPAC Name

1-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O3/c19-15-11-14(1-2-16(15)24-6-5-20-13-24)12-22-18(26)21-4-3-17(25)23-7-9-27-10-8-23/h1-2,5-6,11,13H,3-4,7-10,12H2,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXKBGYTQDPWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCNC(=O)NCC2=CC(=C(C=C2)N3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.